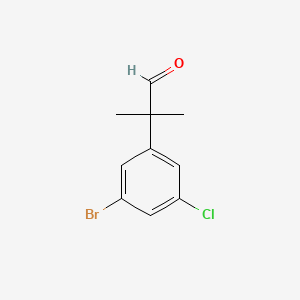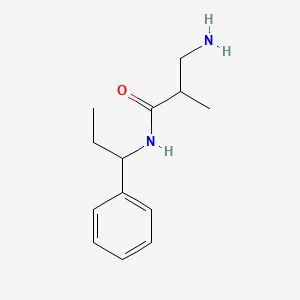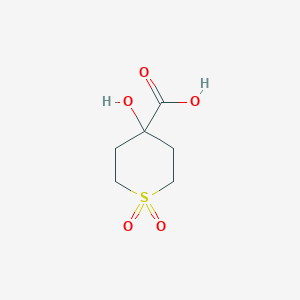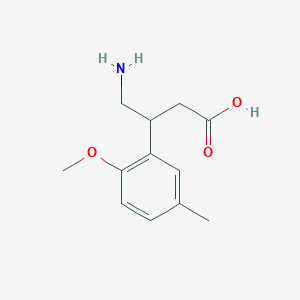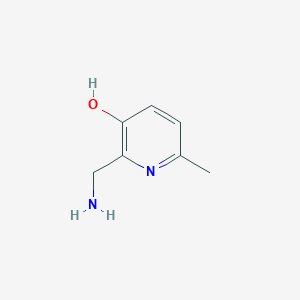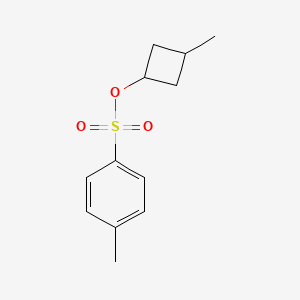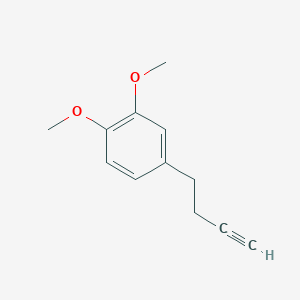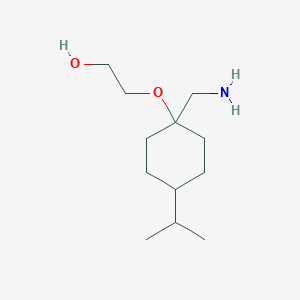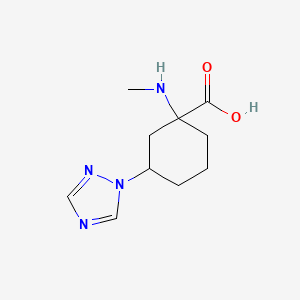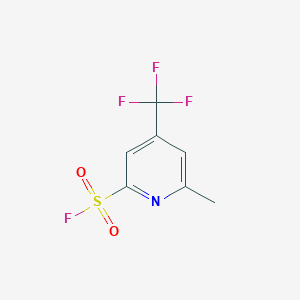
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is a chemical compound with the molecular formula C7H5F4NO2S. It is known for its unique structural features, including a trifluoromethyl group and a sulfonyl fluoride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield sulfonamide or sulfonate ester derivatives .
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone
- 4-Methyl-5-thiazoleethanol
- 2-Hydroxy-4-(trifluoromethyl)pyridine
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is unique due to the presence of both a trifluoromethyl group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H5F4NO2S |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3 |
InChI Key |
SEQHOAPFZQMFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


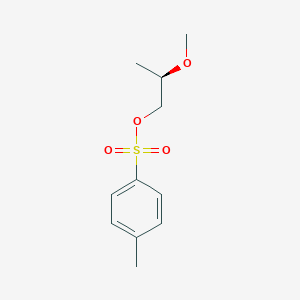
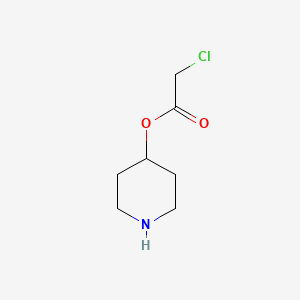

![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
